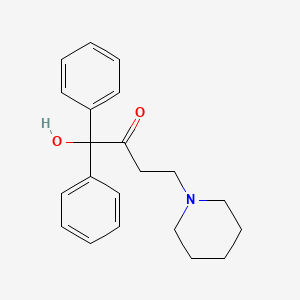
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate is a chemical compound with a molecular formula of C16H25N3O2S. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a diethylaminoethyl group and a carbamothioylamino group attached to a benzoate core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with thiourea to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as analgesia or anesthesia. The molecular pathways involved include the modulation of ion channels and receptors, which contribute to the compound’s overall pharmacological profile .
Comparación Con Compuestos Similares
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate can be compared with other similar compounds, such as:
2-(diethylamino)ethyl 4-aminobenzoate: Similar structure but lacks the carbamothioylamino group.
Ethyl 4-({[2-(diethylamino)ethyl]carbamothioyl}amino)benzoate: Similar structure with slight variations in the substituents.
2-(diethylamino)ethyl 4-{[(4-nitrophenyl)carbamothioyl]amino}benzoate: Contains a nitrophenyl group instead of the benzoate core
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
21033-42-1 |
|---|---|
Fórmula molecular |
C14H21N3O2S |
Peso molecular |
295.40 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate |
InChI |
InChI=1S/C14H21N3O2S/c1-3-17(4-2)9-10-19-13(18)11-5-7-12(8-6-11)16-14(15)20/h5-8H,3-4,9-10H2,1-2H3,(H3,15,16,20) |
Clave InChI |
SDFSHNBCVSWLBR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



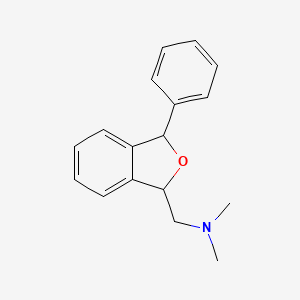
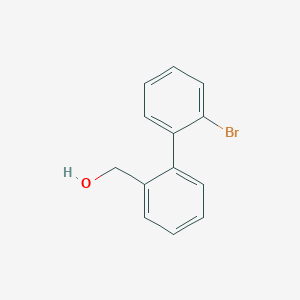

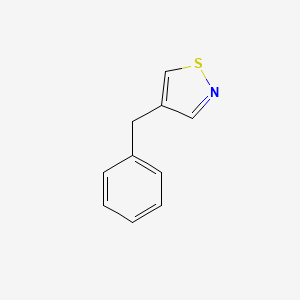
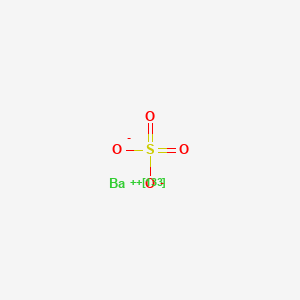
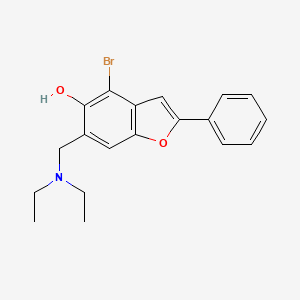


![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)

